

Technical Support Center: Influence of Temperature on Flg22 Response Kinetics

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Compound of Interest

Compound Name: *Flagellin 22*

Cat. No.: *B612679*

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the influence of temperature on the kinetics of the flg22 response in plants.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for inducing a strong flg22 response?

A1: Based on current research, Pattern-Triggered Immunity (PTI) responses induced by flg22 are preferentially activated at moderately elevated ambient temperatures, typically between 23°C and 32°C.[1][2] The optimal temperature for the activation of PTI marker genes like WRKY29 and FRK1 by flg22 is approximately 28°C.[1][2] Responses are often stronger and faster at this temperature compared to lower temperatures such as 16°C.[1]

Q2: How does temperature affect the early signaling events after flg22 perception?

A2: Temperature significantly impacts early flg22 signaling. At elevated temperatures (around 28°C), the activation of MAP kinases (MAPKs) and the phosphorylation of the receptor-like cytoplasmic kinase BIK1 occur faster and more strongly than at lower temperatures (e.g., 16°C).[1] However, very high temperatures, such as a short heat stress at 42°C, can almost completely block the transient flg22-induced Reactive Oxygen Species (ROS) production.[3]

Q3: Does elevated temperature always enhance the flg22 response?

A3: No, the effect of temperature is not linear. While moderately elevated temperatures (23-32°C) tend to enhance PTI responses, higher temperatures can be detrimental.[1][2] For instance, a pre-treatment at 28°C has been shown to impair the flg22-induced cytosolic Ca²⁺ influx, which is correlated with a reduction in the abundance of the FLS2 receptor.[4] Furthermore, short-term heat stress at temperatures like 37°C or 42°C can severely decrease or block flg22-induced ROS production.[3]

Q4: What is the molecular basis for the temperature-dependent regulation of the flg22 response?

A4: The temperature sensitivity of the flg22 response appears to be multi-faceted. One key factor is the abundance of the FLS2 receptor. Studies have shown that moderately elevated temperatures (e.g., 28°C) can lead to a reduction in FLS2 protein levels, which in turn compromises downstream signaling.[4] This effect might be linked to changes in membrane fluidity.[4] Additionally, temperature can influence the activity of downstream signaling components like MAPKs and BIK1.[1]

Troubleshooting Guides

Issue 1: No or weak flg22-induced response (e.g., ROS burst, gene expression) at the expected optimal temperature (28°C).

Possible Cause	Troubleshooting Step
Suboptimal flg22 concentration	Verify the concentration and integrity of your flg22 peptide. A typical concentration for elicitation is 100 nM to 1 μ M. [1] [5]
Reduced FLS2 receptor abundance	Prolonged incubation at elevated temperatures (e.g., 24 hours at 28°C) can decrease FLS2 levels. [4] Consider a shorter pre-incubation time at the target temperature before flg22 treatment (e.g., 15 minutes). [1]
Issues with plant material	Ensure your plants are healthy and at an appropriate developmental stage. For seedling assays, 10-day-old seedlings are commonly used. [1] For leaf disc assays, use leaves from 4-week-old plants. [3]
Incorrect assay timing	The kinetics of the response are crucial. For example, ROS bursts are rapid and transient, often peaking within 10-20 minutes. [3] MAPK activation can be detected as early as 5-10 minutes post-treatment. [1] Gene expression analysis should be timed according to the specific gene of interest (e.g., 3 hours for WRKY29). [1]

Issue 2: High variability in results between experimental replicates at different temperatures.

Possible Cause	Troubleshooting Step
Inconsistent temperature control	Ensure precise and stable temperature control throughout the experiment, including the pre-treatment and treatment periods. Use calibrated incubators or water baths.
Variability in plant material	Use plants of the same age and developmental stage, grown under identical conditions. Biological replicates should be true replicates from different plants.
Edge effects in multi-well plates	When using multi-well plates for ROS assays, be aware of potential edge effects. Randomize the position of your treatments and controls across the plate.
Daytime-dependent responses	The flg22-induced oxidative burst can be influenced by the time of day. [6] [7] Standardize the time of day when you perform your experiments to minimize circadian-related variability.

Quantitative Data Summary

Table 1: Effect of Temperature on Flg22-Induced Gene Expression

Gene	Temperature	Fold Change/Activation	Plant Material	Duration of Treatment
WRKY29	16°C	Reduced activation	Arabidopsis leaves/protoplasts	3 hours
WRKY29	23°C - 32°C	Preferentially activated	Arabidopsis leaves/protoplasts	3 hours
WRKY29	28°C	Optimal activation	Arabidopsis leaves/protoplasts	3 hours
FRK1	16°C	Dramatically reduced activation	Arabidopsis protoplasts	3 hours
FRK1	23°C - 32°C	Preferentially activated	Arabidopsis protoplasts	3 hours
FRK1	28°C	Optimal activation	Arabidopsis protoplasts	3 hours
ICS1	28°C (pre-treatment)	Reduced expression	Arabidopsis seedlings	1, 3, 6 hours
EDS1	28°C (pre-treatment)	Reduced expression	Arabidopsis seedlings	1, 3, 6 hours

Data compiled from[\[1\]](#)[\[4\]](#).

Table 2: Effect of Temperature on Flg22-Induced ROS Production

Temperature	Duration of Pre-treatment	Effect on ROS Production
28°C	360 minutes	Decreased to 65% of control
32°C	360 minutes	Decreased to 14% of control
37°C	120 minutes	Severely decreased
42°C	45 minutes	Almost completely blocked

Data compiled from[3].

Experimental Protocols

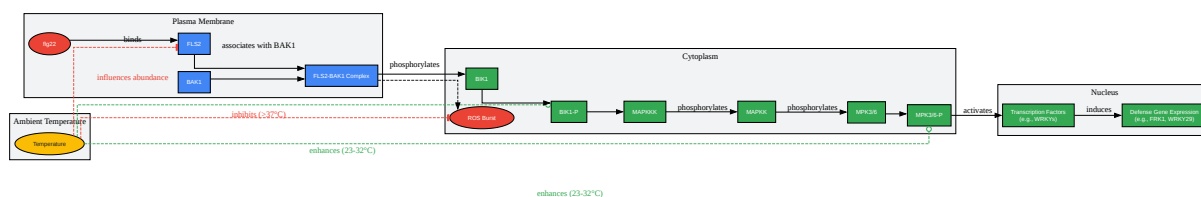
Protocol 1: Flg22-Induced MAPK Activation Assay at Different Temperatures

- Plant Material: Grow *Arabidopsis thaliana* wild-type (e.g., Col-0) seedlings on MS medium for 10 days.
- Temperature Pre-treatment: Transfer seedlings to liquid MS medium and pre-incubate at the desired temperatures (e.g., 16°C, 23°C, 28°C) for 15 minutes.[1]
- Flg22 Treatment: Add flg22 to a final concentration of 100 nM. Use water as a negative control.[1]
- Time Course: Collect samples at various time points after flg22 addition (e.g., 0, 5, 10, 15, 30 minutes).
- Protein Extraction: Immediately freeze the collected seedlings in liquid nitrogen and grind to a fine powder. Extract total protein using a suitable extraction buffer.
- Western Blot Analysis: Separate equal amounts of total protein by SDS-PAGE. Transfer to a PVDF membrane. Detect activated MAPKs (MPK3, MPK4, MPK6) using an antibody that recognizes the dually phosphorylated TEY motif (e.g., anti-p44/42 MAPK or α -pERK antibody).[1][8] Use Coomassie Brilliant Blue staining of the Rubisco large subunit as a loading control.[1]

Protocol 2: Flg22-Induced ROS Burst Assay with Temperature Variation

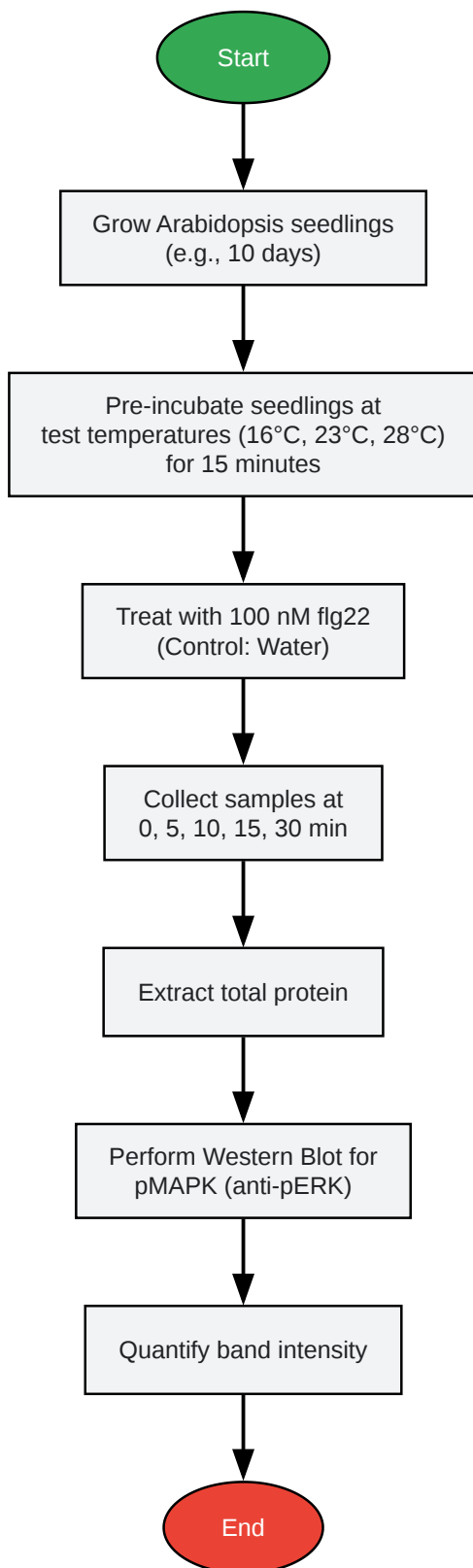
- Plant Material: Use leaf discs from 4-week-old *Arabidopsis thaliana* plants.
- Temperature Pre-treatment: Incubate leaf discs in water in a multi-well plate at different temperatures (e.g., 22°C, 28°C, 32°C, 37°C, 42°C) for the specified duration (e.g., 45 minutes for 42°C, up to 360 minutes for lower temperatures).[\[3\]](#)
- Assay Solution: Replace the water with a solution containing luminol and horseradish peroxidase.
- Flg22 Elicitation: Add flg22 to a final concentration of 100 nM.
- Luminescence Measurement: Immediately measure luminescence using a plate reader over a time course (e.g., 45-60 minutes).[\[3\]](#)[\[9\]](#)

Visualizations



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Caption: Flg22 signaling pathway and points of temperature influence.



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